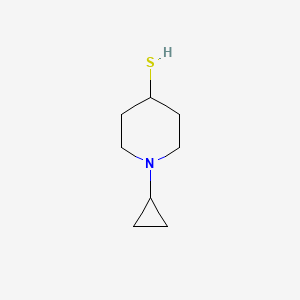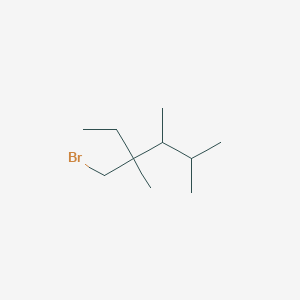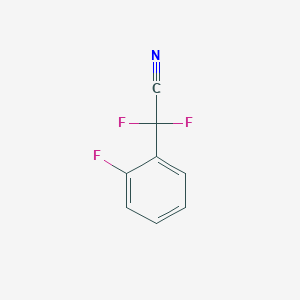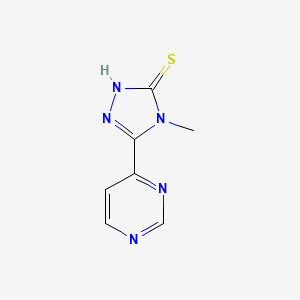
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by a benzyloxy group attached to a methyl-substituted dihydropyranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one typically involves the following steps:
Formation of the Dihydropyranone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the dihydropyranone ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyranone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the dihydropyranone ring.
Substitution: Various substituted dihydropyranone derivatives depending on the nucleophile used.
科学的研究の応用
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyranone ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-((Benzyloxy)methyl)-5-methyldihydro-2H-pyran-4(3H)-one: Similar structure but with a different position of the methyl group.
2-((Benzyloxy)methyl)-6-ethyldihydro-2H-pyran-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
InChIキー |
FMVVKOCQLVCBIZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)


![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)

![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)



